4-[(2-oxopiperidin-1-yl)methyl]benzoic acid
Description
Contextualization within Benzoic Acid Derivatives Research
The benzoic acid scaffold is a fundamental building block in organic chemistry and drug discovery, valued for its synthetic versatility and established presence in a wide array of biologically active molecules.
Benzoic acid, the simplest aromatic carboxylic acid, has a history stretching back to the 16th century. preprints.orgnewworldencyclopedia.org It was first described by Nostradamus in 1556 through the dry distillation of gum benzoin (B196080), which remained its primary source for a considerable time. newworldencyclopedia.org The structure of benzoic acid was later determined by Justus von Liebig and Friedrich Wöhler in 1832. newworldencyclopedia.org A significant milestone in its biomedical application came in 1875 when Salkowski discovered its antifungal properties. newworldencyclopedia.org Early industrial production involved the reaction of benzotrichloride (B165768) with calcium hydroxide (B78521), though this method resulted in chlorinated impurities. newworldencyclopedia.org Consequently, for uses requiring high purity, such as human consumption, the distillation of gum benzoin was the preferred method. newworldencyclopedia.org This long history has established benzoic acid as a crucial precursor for the synthesis of many other organic substances and a key intermediate in the production of more complex medicinal compounds. newworldencyclopedia.orgnih.gov
The benzoic acid moiety is a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. Its derivatives have been extensively studied and are associated with a broad spectrum of pharmacological effects. These activities are often modulated by the nature and position of substituents on the phenyl ring. The literature extensively documents the antimicrobial, anti-inflammatory, antioxidant, and anticancer potential of various benzoic acid derivatives. researchgate.netnih.gov For example, p-hydroxy benzoic acid (PHBA) and its derivatives have demonstrated antimicrobial, antialgal, antimutagenic, hypoglycemic, and antiviral properties. researchgate.netglobalresearchonline.net The scaffold is also found in synthetic compounds with therapeutic applications, such as furosemide (B1674285) and tetracaine. nih.gov The versatility of the benzoic acid nucleus allows it to serve as a foundational structure for synthesizing a wide variety of potent, biologically active compounds. nih.gov
| Biological Activity | Example Derivative Class | Reference |
|---|---|---|
| Antimicrobial / Antifungal | p-hydroxy benzoic acid (PHBA), Salicylic acid | nih.govresearchgate.netglobalresearchonline.net |
| Anti-inflammatory | 3,5-dimethoxy-4-hydroxybenzoic acid | globalresearchonline.net |
| Anticancer | Various synthetic derivatives | preprints.orgnih.gov |
| Antioxidant | Phenolic acids (e.g., gallic acid) | globalresearchonline.net |
| Antiviral | Propyl gallate | globalresearchonline.net |
| Local Anesthetic | Procaine, Benzocaine | youtube.com |
Significance of Oxopiperidine Scaffolds in Molecular Design
The piperidine (B6355638) ring, and its oxidized form oxopiperidine, are among the most prevalent nitrogen-containing heterocycles in pharmaceuticals. Their structural properties and synthetic accessibility make them key components in molecular design.
Piperidine is a six-membered heterocycle that is a ubiquitous structural motif in medicinal chemistry. nih.gov It is the most common nitrogen-containing heterocycle found in FDA-approved small-molecule drugs. digitellinc.com This prevalence is due to its ability to act as a versatile scaffold that can be readily functionalized, influencing the physicochemical properties of a molecule, such as its solubility and basicity, which are critical for pharmacokinetic profiles. researchgate.netnih.gov The introduction of a carbonyl group to form an oxopiperidine (or piperidinone) ring creates a lactam. This functional group introduces a planar amide bond, which can act as a hydrogen bond donor and acceptor, providing specific interaction points with biological targets. Piperidine derivatives are found in drugs across more than twenty different classes, treating conditions from ADHD to cancer. nih.govnih.gov
| Drug Name | Therapeutic Class |
|---|---|
| Methylphenidate | ADHD Treatment |
| Donepezil | Alzheimer's Disease Treatment |
| Fentanyl | Opioid Analgesic |
| Haloperidol | Antipsychotic |
| Risperidone | Antipsychotic |
Academic research has extensively explored synthetic routes to piperidine and its derivatives, including oxopiperidinones. nih.gov The synthesis of these scaffolds is a central theme in heterocyclic chemistry. Methods for constructing the piperidine ring include the hydrogenation and reduction of substituted pyridines, which is a common and effective approach. nih.gov Other strategies involve intramolecular cyclization reactions, such as the reductive amination of ϖ-amino fatty acids, which can form the piperidinone intermediate directly. nih.gov These foundational synthetic methodologies provide chemists with the tools to create diverse libraries of piperidine- and oxopiperidine-containing compounds for biological screening and drug development. The ability to control stereochemistry during synthesis is also a key area of research, as the spatial arrangement of substituents on the chiral piperidine scaffold can dramatically affect biological activity and selectivity. researchgate.net
Structural Elucidation and Naming Convention of 4-[(2-oxopiperidin-1-yl)methyl]benzoic acid
The compound this compound (Molecular Formula: C13H15NO3) is a hybrid structure that covalently links a benzoic acid molecule to a 2-oxopiperidine ring via a methylene (B1212753) bridge. uni.lu
Benzoic Acid Moiety : This is a benzene (B151609) ring substituted with a carboxylic acid group (-COOH).
2-Oxopiperidine Moiety : This is a six-membered saturated ring containing one nitrogen atom and a carbonyl group (C=O) at the second position relative to the nitrogen. This specific structure is also known as δ-valerolactam.
Methylene Bridge : A -CH2- group links the nitrogen atom of the oxopiperidine ring to the phenyl ring of the benzoic acid.
Substitution Pattern : The linkage is at the 4-position (para-position) of the benzoic acid ring, relative to the carboxylic acid group.
The systematic IUPAC name for this compound is This compound . This name precisely describes the molecular architecture:
"benzoic acid" defines the parent structure.
"methyl" indicates the -CH2- linker.
"(2-oxopiperidin-1-yl)" specifies the substituent attached to the methyl group, indicating that the attachment point is the nitrogen atom (position 1) of the 2-oxopiperidine ring.
"4-" indicates that this entire substituent group is attached to the fourth carbon of the benzoic acid ring.
| Identifier | Value |
|---|---|
| Molecular Formula | C13H15NO3 |
| IUPAC Name | This compound |
| InChI | InChI=1S/C13H15NO3/c15-12-3-1-2-8-14(12)9-10-4-6-11(7-5-10)13(16)17/h4-7H,1-3,8-9H2,(H,16,17) |
| InChIKey | HPJMPDRAOPTWDC-UHFFFAOYSA-N |
| SMILES | C1CCN(C(=O)C1)CC2=CC=C(C=C2)C(=O)O |
| Molecular Weight | 233.26 g/mol |
Source: PubChem CID 23144382 uni.lu
Hierarchical Academic Nomenclature
To ensure clarity and precision in scientific communication, a standardized naming system is essential. The hierarchical academic nomenclature for this compound is rooted in the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC).
The systematic IUPAC name for this compound is This compound . This name is derived by identifying the principal functional group, which is the carboxylic acid on the benzene ring, hence the parent name "benzoic acid". The substituent at the 4-position of the benzene ring is a methyl group, which is itself substituted with a 2-oxopiperidin-1-yl group.
Below is a table detailing the key chemical identifiers for this compound.
| Identifier Type | Value |
| IUPAC Name | This compound |
| Molecular Formula | C13H15NO3 |
| InChI | InChI=1S/C13H15NO3/c15-12-3-1-2-8-14(12)9-10-4-6-11(7-5-10)13(16)17/h4-7H,1-3,8-9H2,(H,16,17) |
| InChIKey | HPJMPDRAOPTWDC-UHFFFAOYSA-N |
| SMILES | C1CCN(C(=O)C1)CC2=CC=C(C=C2)C(=O)O |
This data is compiled from publicly available chemical databases.
Unique Structural Features and Functional Groups for Research Focus
The structure of this compound is characterized by the convergence of three key components: a benzoic acid unit, a piperidin-2-one (or δ-valerolactam) ring, and a methylene bridge. Each of these imparts specific chemical properties that are of interest in chemical biology research.
Benzoic Acid Moiety: Benzoic acid and its derivatives are prevalent in biologically active molecules and serve as important building blocks in medicinal chemistry. preprints.orgijcrt.org The carboxylic acid group can participate in hydrogen bonding and ionic interactions, which are crucial for molecular recognition at biological targets such as enzyme active sites and receptors. wikipedia.org Its aromatic nature also allows for potential π-stacking interactions.
Piperidin-2-one Ring: The piperidinone scaffold is a core structure in many natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.net The lactam functionality within the piperidin-2-one ring is a key feature, providing a rigid, planar amide bond that can influence the conformational preferences of the molecule and engage in specific hydrogen bonding patterns. N-substituted piperidones, in particular, are a focus of interest for their diverse pharmacological profiles. researchgate.net
Methylene Linker: The methylene (-CH2-) group serves as a simple and flexible linker connecting the piperidinone and benzoic acid moieties. Its flexibility allows the two larger ring systems to adopt various spatial orientations, which can be critical for fitting into a binding pocket of a biological target.
The combination of these features in a single molecule creates a unique chemical entity with a specific three-dimensional shape and distribution of functional groups, offering a distinct platform for exploring new biological activities.
Research Gaps and Motivations for Further Academic Inquiry
A comprehensive review of the scientific literature reveals a notable scarcity of studies specifically focused on this compound. This lack of dedicated research represents a significant knowledge gap. While the individual components of the molecule are well-studied in other contexts, the biological and chemical properties of this particular combination remain largely unexplored.
The primary motivation for further academic inquiry stems from the potential for this compound to exhibit novel biological activities, given the established pharmacological importance of both benzoic acid and piperidinone derivatives. preprints.orgnih.govnih.gov The unique spatial arrangement of these two pharmacophores could lead to interactions with biological targets in a manner distinct from that of the individual components or other known derivatives.
Key areas for future research include:
Synthesis and Characterization: Development of efficient and scalable synthetic routes to produce this compound and its analogs would be a crucial first step. Detailed characterization of its physicochemical properties would also be necessary.
Biological Screening: A broad-based biological screening of the compound against a variety of targets, such as enzymes, receptors, and whole cells, could uncover potential therapeutic applications. Given the known activities of related compounds, areas of particular interest could include oncology, inflammation, and infectious diseases. researchgate.netresearchgate.net
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related compounds, with modifications to the benzoic acid ring, the piperidinone ring, and the linker, would provide valuable insights into the structural requirements for any observed biological activity.
Computational Modeling: Molecular modeling and docking studies could help to predict potential biological targets for this compound and guide the design of future experiments.
Structure
3D Structure
Properties
IUPAC Name |
4-[(2-oxopiperidin-1-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12-3-1-2-8-14(12)9-10-4-6-11(7-5-10)13(16)17/h4-7H,1-3,8-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJMPDRAOPTWDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 2 Oxopiperidin 1 Yl Methyl Benzoic Acid and Its Structural Congeners
Strategies for Constructing the 2-Oxopiperidin-1-yl Moiety
The 2-oxopiperidin-1-yl group, a derivative of δ-valerolactam, is a common scaffold in medicinal chemistry. Its synthesis can be achieved through several reliable methods, including intramolecular cyclization and reductive amination pathways.
Cyclization reactions leading to piperidinone scaffolds
Intramolecular cyclization is a fundamental strategy for the formation of heterocyclic rings like piperidinone. These reactions typically involve forming an amide bond within a linear precursor that contains both an amine and a carboxylic acid or ester functionality at appropriate positions.
One of the most direct methods for synthesizing the parent 2-piperidinone ring is the thermal dehydration of 5-aminopentanoic acid. Heating the amino acid leads to the loss of a water molecule and subsequent intramolecular amide bond formation, yielding the stable six-membered lactam ring.
More complex, substituted piperidinone scaffolds can be accessed through various modern cyclization techniques. For instance, Brønsted acid-catalyzed intramolecular cyclization of specifically designed N-Cbz-protected diazoketones derived from amino acids provides a metal-free pathway to related six-membered heterocycles under mild conditions. frontiersin.orgresearchgate.net Other strategies include the intramolecular Diels-Alder reaction of acylnitroso derivatives to create complex cyclic systems that can be precursors to piperidinone derivatives. mdpi.com These methods highlight the versatility of cyclization reactions in generating diverse piperidinone-based structures.
Reductive amination approaches for lactam formation
Reductive amination offers a powerful and efficient route to lactams, often through one-pot tandem reactions that combine amine and carbonyl functionalities to form a cyclic amide. This approach is particularly useful for constructing substituted piperidinones from acyclic keto-acids or keto-esters.
A notable method involves a tandem reductive amination-lactamization process. uni.lu For example, starting with a δ-keto acid, an intramolecular reductive amination can be initiated. The ketone is first converted to an imine by the distal amino group, which is then reduced in situ to form a secondary amine. Subsequent spontaneous or catalyzed lactamization (intramolecular amidation) yields the piperidinone ring. Reagents such as sodium triacetoxyborohydride (B8407120) are commonly employed as mild reducing agents for this transformation, as they are selective for the imine intermediate and tolerate other functional groups. uni.lu This strategy provides a concise and high-yielding alternative to multi-step syntheses for creating important pharmaceutical building blocks. uni.lupsu.edu
Formation of the Benzoic Acid Linkage
Connecting the 2-oxopiperidinone moiety to the 4-methylbenzoic acid backbone requires the formation of a robust aryl-alkyl bond. This is typically accomplished by coupling a pre-formed piperidinone ring with a functionalized benzoic acid derivative, followed by a final deprotection or conversion step to generate the carboxylic acid.
Coupling reactions for aryl-alkyl bond formation
The key bond formation in the synthesis of 4-[(2-oxopiperidin-1-yl)methyl]benzoic acid is the N-alkylation of 2-piperidinone. This nucleophilic substitution reaction involves the nitrogen atom of the lactam attacking an electrophilic carbon on the benzoic acid precursor.
A common and practical approach is the reaction of 2-piperidinone with an ester of 4-(halomethyl)benzoic acid, such as methyl 4-(bromomethyl)benzoate (B8499459). In this reaction, the amide nitrogen of 2-piperidinone acts as a nucleophile, displacing the bromide ion to form a new carbon-nitrogen bond. The reaction is typically carried out in the presence of a non-nucleophilic base, like potassium carbonate, in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. This method is analogous to the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key intermediate for the drug imatinib, which is often prepared by coupling 1-methylpiperazine (B117243) with a 4-(halomethyl)benzoic acid derivative. researchgate.netgoogle.com
| Nucleophile | Electrophile | Base | Solvent | Typical Conditions |
|---|---|---|---|---|
| 2-Piperidinone | Methyl 4-(bromomethyl)benzoate | K₂CO₃ | DMF | Room Temperature to 60 °C |
| 1-Methylpiperazine | 4-(Chloromethyl)benzoic acid | NaOH / K₂CO₃ | Acetonitrile / Water | 30-150 °C google.com |
| 4-Piperidone | Phenethyl bromide | NaOH (100%) | None (Phase Transfer) | 60 °C sciencemadness.org |
Ester hydrolysis for carboxylic acid generation
The final step in many synthetic routes to this compound is the conversion of a carboxylate ester into the free carboxylic acid. This is most commonly achieved through hydrolysis.
Ester hydrolysis can be performed under either acidic or basic conditions. quora.com
Acid-catalyzed hydrolysis: This is the reverse of Fischer esterification. The reaction is performed by heating the ester in water with a catalytic amount of a strong acid (e.g., H₂SO₄ or HCl). The reaction is reversible and an equilibrium is established. uomustansiriyah.edu.iq
Base-catalyzed hydrolysis (Saponification): This method is generally preferred because it is irreversible. uomustansiriyah.edu.iq The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or mixed aqueous-alcoholic solvent. psu.educhemspider.com The reaction produces a carboxylate salt. A subsequent acidification step with a strong mineral acid (e.g., HCl) is required to protonate the salt and generate the final carboxylic acid product. chemspider.com
| Method | Reagents | Key Feature | Workup |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (catalytic) | Reversible equilibrium uomustansiriyah.edu.iq | Extraction of product |
| Base-Catalyzed Hydrolysis (Saponification) | NaOH or KOH (stoichiometric), H₂O | Irreversible reaction uomustansiriyah.edu.iq | Acidification to precipitate the carboxylic acid chemspider.com |
Total Synthesis of this compound
While a specific, dedicated publication detailing the total synthesis of this compound is not prominently available, a highly plausible and efficient synthetic route can be constructed based on the well-established methodologies discussed in the preceding sections. This proposed synthesis leverages the robust N-alkylation of a pre-formed lactam followed by a standard ester hydrolysis.
The most logical two-step synthesis is as follows:
N-Alkylation: The synthesis would commence with the N-alkylation of commercially available 2-piperidinone. 2-Piperidinone is reacted with methyl 4-(bromomethyl)benzoate in the presence of a suitable base, such as potassium carbonate, in an aprotic polar solvent like DMF. This reaction forms the intermediate, methyl 4-[(2-oxopiperidin-1-yl)methyl]benzoate.
Ester Hydrolysis: The resulting methyl ester is then subjected to saponification. Treatment with aqueous sodium hydroxide, followed by heating, would hydrolyze the ester to its corresponding sodium carboxylate salt. Subsequent acidification of the reaction mixture with hydrochloric acid would precipitate the final product, this compound, which can then be isolated by filtration.
This synthetic pathway is efficient, relying on common starting materials and high-yielding reactions that are well-documented for analogous structures in chemical literature.
Multi-step synthetic pathways from precursor compounds
The construction of this compound is typically achieved through multi-step pathways that couple a benzoic acid moiety with a piperidinone ring. A common strategy involves the reaction of a suitably functionalized benzoic acid precursor with 2-piperidinone (also known as δ-valerolactam).
One plausible and efficient pathway starts with 4-(bromomethyl)benzoic acid or 4-(chloromethyl)benzoic acid. In this approach, the halide on the benzylic carbon serves as a good leaving group for nucleophilic substitution by the nitrogen atom of 2-piperidinone. The synthesis can be outlined as follows:
N-Alkylation: 2-Piperidinone is deprotonated with a suitable base, such as sodium hydride (NaH), to form the corresponding lactam anion. This anion then acts as a nucleophile, attacking the benzylic carbon of methyl 4-(bromomethyl)benzoate. The ester form of the benzoic acid is often used at this stage to prevent the acidic proton of the carboxylic acid from interfering with the base.
Hydrolysis: Following the successful N-alkylation, the ester group is hydrolyzed back to a carboxylic acid. This is typically achieved under basic conditions (e.g., using sodium hydroxide) followed by an acidic workup to protonate the carboxylate salt, yielding the final product, this compound.
An alternative approach is reductive amination, which would start with 4-formylbenzoic acid and 2-piperidinone. researchgate.net This method involves forming an intermediate enamine or iminium ion, which is then reduced in situ using a reducing agent like sodium triacetoxyborohydride to form the final C-N bond. researchgate.net This process is known for its efficiency and can often be performed as a one-pot reaction. tue.nl
The progress and purity of these reactions are monitored using techniques like high-performance liquid chromatography (HPLC), and the final products are characterized by spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry. guidechem.com
Strategic protecting group manipulations
In the synthesis of complex molecules like this compound and its analogs, protecting groups are crucial for preventing unwanted side reactions. ub.edu The choice of protecting group is strategic, depending on the reaction conditions of the subsequent synthetic steps.
Carboxylic Acid Protection: As mentioned in the N-alkylation pathway, the carboxylic acid group on the benzoic acid ring is often protected, typically as an ester (e.g., methyl or ethyl ester). This prevents the acidic proton from quenching the base used for deprotonating the piperidinone nitrogen. The ester can be easily removed at the end of the synthesis by saponification, a process that is generally robust and high-yielding. guidechem.com
Piperidinone Nitrogen Protection: In syntheses where modifications are first made to the benzoic acid ring (e.g., adding other substituents via electrophilic aromatic substitution), the piperidinone nitrogen might be protected. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting amines and amides. researchgate.net For example, N-Boc-piperidin-4-one is a commercially available starting material used in various syntheses. researchgate.net The Boc group is stable under many reaction conditions but can be readily removed with a strong acid, such as trifluoroacetic acid (TFA). ub.edu
The use of these protecting groups allows for a modular approach to the synthesis, enabling specific parts of the molecule to be modified without affecting other functional groups.
Synthetic Approaches for Related Structural Analogues
The core structure of this compound can be systematically modified to create a library of related compounds. These modifications typically target the piperidinone nitrogen or the benzoic acid ring.
Derivatization strategies at the piperidinone nitrogen
The nitrogen atom of the piperidinone ring is a key site for introducing structural diversity. While the parent compound has a benzylbenzoic acid group attached, other substituents can be introduced using various synthetic methods. researchgate.net
Reductive amination is a powerful tool for this purpose, allowing for the coupling of piperidin-4-ones with various anilines to create N-aryl piperidines. researchgate.net Further modifications can be achieved through:
Aza-Michael Reaction: This reaction can be used to add three-carbon units to the nitrogen. For instance, reacting the piperidinone with acrylonitrile (B1666552) or tert-butyl acrylate (B77674) can introduce cyanoethyl or carboxyethyl groups, respectively. researchgate.net
Alkylation: Two-carbon units can be introduced by alkylating the nitrogen with reagents like bromoacetonitrile, 2-iodoethanol, or 2-chloro-N,N-dimethylethylamine. researchgate.net
These derivatization techniques allow for the synthesis of a wide array of N-substituted piperidinone compounds, significantly expanding the chemical space around the original scaffold.
Substituent variations on the benzoic acid ring
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halogens (-F, -Cl, -Br) can be introduced onto the benzene (B151609) ring. google.comtruman.edu These groups are deactivating, meaning they make further electrophilic substitution more difficult. openstax.org However, they also increase the acidity of the carboxylic acid by stabilizing the negative charge of the conjugate carboxylate base through an inductive effect. libretexts.orglibretexts.org For example, the pKa of benzoic acid is 4.2, while p-nitrobenzoic acid has a pKa of 3.44, indicating a stronger acid. libretexts.org
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) are activating and decrease the acidity of the benzoic acid. openstax.org They destabilize the carboxylate anion, making the acid weaker. libretexts.org
The position of the substituent also matters. Ortho-substituted benzoic acids are almost always stronger acids than the meta and para isomers, a phenomenon known as the "ortho-effect," which is believed to arise from a combination of steric and electronic factors. libretexts.orgquora.com
The table below summarizes the effect of various substituents on the acidity of benzoic acid.
| Substituent (para-position) | pKa | Effect on Acidity | Ring Activity |
| -OH | 4.58 | Decreases | Activating |
| -OCH₃ | 4.47 | Decreases | Activating |
| -CH₃ | 4.34 | Decreases | Activating |
| -H (Benzoic Acid) | 4.20 | Reference | Reference |
| -Cl | 3.98 | Increases | Deactivating |
| -Br | 4.00 | Increases | Deactivating |
| -CN | 3.55 | Increases | Deactivating |
| -NO₂ | 3.44 | Increases | Deactivating |
Data compiled from various sources. libretexts.orgopenstax.org
These synthetic strategies allow for the fine-tuning of the electronic properties of the benzoic acid portion of the molecule.
Green Chemistry Principles in the Synthesis of Related Compounds
Modern synthetic chemistry places a strong emphasis on "green chemistry," which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are being applied to the synthesis of N-substituted piperidones and related heterocyclic compounds. researchgate.net
Key green chemistry approaches include:
Use of Greener Solvents: Traditional syntheses often use volatile and hazardous organic solvents. A greener alternative is the use of deep eutectic solvents (DES), such as a mixture of glucose and urea, which are biodegradable, inexpensive, and effective reaction media for synthesizing piperidin-4-one derivatives. asianpubs.org
Atom Economy and One-Pot Reactions: An ideal synthesis incorporates all atoms from the starting materials into the final product (high atom economy). One-pot multicomponent reactions are particularly efficient as they combine several synthetic steps without isolating intermediates, saving time, solvents, and energy. researchgate.net This approach presents a significant advantage over classical methods like the Dieckman condensation for synthesizing piperidones. nih.gov
By incorporating these principles, the synthesis of this compound and its analogs can be made more efficient, safer, and environmentally sustainable.
Advanced Molecular and Structural Characterization in Research Context
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for the initial confirmation of a synthesized compound's structure. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the chemical environment of atoms and the nature of chemical bonds.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy for proton and carbon nuclei
High-resolution NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: In a hypothetical ¹H NMR spectrum of 4-[(2-oxopiperidin-1-yl)methyl]benzoic acid , distinct signals would be expected for the protons of the benzoic acid ring, the methylene (B1212753) bridge, and the piperidinone ring. The aromatic protons would likely appear as doublets in the downfield region (typically 7-8 ppm) due to their electronic environment. The methylene protons connecting the piperidinone and benzoic acid moieties would present a singlet, and the three sets of methylene protons in the piperidinone ring would exhibit characteristic multiplets in the upfield region.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the proton data by showing signals for each unique carbon atom. Key resonances would include the carbonyl carbon of the carboxylic acid and the amide carbonyl of the piperidinone ring, both expected at the downfield end of the spectrum (around 170-180 ppm). The aromatic carbons would produce a set of signals in the 120-140 ppm range, while the aliphatic carbons of the methylene bridge and the piperidinone ring would appear in the upfield region (typically 20-60 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound No experimental data is available. The following is a representation of what a data table would look like.
| Proton/Carbon | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (COOH) | 12.0-13.0 (s, 1H) | 170-175 |
| Aromatic CH (ortho to COOH) | 7.9-8.1 (d, 2H) | 130-132 |
| Aromatic CH (meta to COOH) | 7.3-7.5 (d, 2H) | 128-130 |
| Methylene Bridge (CH₂) | 4.5-4.7 (s, 2H) | 50-55 |
| Piperidinone C=O | - | 175-180 |
| Piperidinone CH₂ (adjacent to N) | 3.2-3.4 (t, 2H) | 45-50 |
Fourier-transform Infrared (FT-IR) spectroscopy for functional group analysis
FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For This compound , the FT-IR spectrum would be expected to show characteristic absorption bands. A broad O-H stretching band for the carboxylic acid would appear in the region of 2500-3300 cm⁻¹. Strong carbonyl (C=O) stretching bands for the carboxylic acid and the amide (lactam) in the piperidinone ring would be observed around 1680-1710 cm⁻¹ and 1640-1660 cm⁻¹, respectively. C-N and C-O stretching vibrations, as well as aromatic C-H and C=C bending frequencies, would also be present.
Table 2: Expected FT-IR Absorption Bands for this compound No experimental data is available. The following is a representation of what a data table would look like.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| C-H (Aromatic) | 3000-3100 | Medium |
| C-H (Aliphatic) | 2850-2960 | Medium |
| C=O (Carboxylic Acid) | 1680-1710 | Strong |
| C=O (Amide/Lactam) | 1640-1660 | Strong |
| C=C (Aromatic) | 1450-1600 | Medium |
| C-N (Amide) | 1200-1350 | Medium |
High-resolution Mass Spectrometry (HR-MS) for elemental composition
HR-MS is a critical technique for determining the precise molecular weight and elemental composition of a compound. For This compound (molecular formula C₁₃H₁₅NO₃), HR-MS would provide a high-accuracy mass measurement of the molecular ion, which would be consistent with its calculated exact mass. This data is essential for confirming the molecular formula and ruling out other possibilities. While experimental data is unavailable, predicted data for various adducts can be found in chemical databases. uni.lu
X-ray Crystallography for Solid-State Structure Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable insights into the molecular conformation and intermolecular interactions of This compound .
Determination of molecular conformation and packing
A single-crystal X-ray diffraction study would reveal the precise bond lengths, bond angles, and torsion angles within the molecule. This would define the conformation of the piperidinone ring (likely a chair or distorted chair conformation) and the relative orientation of the benzoic acid and piperidinone moieties. The analysis would also show how the molecules pack together in the crystal lattice, which is influenced by their shape and intermolecular forces.
Analysis of intermolecular interactions (e.g., hydrogen bonding networks)
The carboxylic acid group is a strong hydrogen bond donor and acceptor, and the amide carbonyl group is a hydrogen bond acceptor. Therefore, it is highly probable that the crystal structure of This compound would feature a network of intermolecular hydrogen bonds. Typically, carboxylic acids form dimeric structures through hydrogen bonding between their carboxyl groups. Further hydrogen bonding interactions involving the amide carbonyl could also be present, leading to a more complex, three-dimensional supramolecular architecture. The identification and analysis of these hydrogen bonding networks are crucial for understanding the physical properties of the compound in its solid state, such as melting point and solubility.
Conformational Analysis and Molecular Dynamics Studies
The structural characteristics of this compound are primarily dictated by the geometries of the piperidinone ring, the benzoic acid moiety, and the rotational freedom around the bonds connecting these two fragments. Conformational analysis and molecular dynamics simulations are powerful tools to investigate these features, providing insights into the molecule's preferred shapes and its behavior in different environments.
Investigation of preferred molecular geometries
The 2-oxopiperidine ring, like cyclohexane, is not planar and is expected to adopt non-planar conformations to minimize steric and torsional strain. The most stable conformations are typically chair and twist-boat forms. For N-acylpiperidines, the chair conformation is generally favored. nih.govacs.org However, the presence of the carbonyl group introduces some planarity to that portion of the ring, which can influence the relative energies of different conformers. Quantum mechanical calculations on similar N-acylpiperidines suggest that a twist-boat conformation can be energetically accessible, though often less favorable than the chair form by approximately 1.5 kcal/mol. nih.govacs.org
The orientation of the benzyl (B1604629) group relative to the piperidinone ring will be governed by steric hindrance and potential weak intramolecular interactions. The benzoic acid moiety itself is largely planar, although the carboxylic acid group can rotate relative to the phenyl ring.
| Conformation | Relative Energy (kcal/mol) | Typical Population at 298 K (%) |
|---|---|---|
| Chair | 0.0 | ~90% |
| Twist-Boat | 1.2 - 2.0 | ~10% |
Flexibility and dynamic behavior in solution or binding pockets
In a solution, this compound is not a static entity but rather a dynamic molecule that samples various conformations. Molecular dynamics (MD) simulations are a computational method used to study this dynamic behavior over time. An MD simulation would likely reveal several key dynamic processes for this molecule.
Second, significant rotational motion would occur around the N-CH₂ and CH₂-phenyl bonds. The energy barrier to rotation around the N-CH₂ bond in N-benzyl amides can be substantial, suggesting that the molecule might exist as a mixture of slowly interconverting rotamers at room temperature. acs.orgwarwick.ac.uk The specific height of this barrier is sensitive to the electronic and steric nature of the substituents. For instance, studies on N-benzyl groups have shown rotational barriers ranging from 11 to 45 kcal/mol depending on the electronic nature of the system. nih.gov The dynamic interplay of these rotations dictates the spatial orientation of the benzoic acid group relative to the piperidinone ring.
In a protein binding pocket, the conformational flexibility of the molecule would be constrained. The specific conformation adopted would be one that maximizes favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein. The ability of the molecule to adopt a low-energy conformation that is complementary to the shape of the binding site is a key determinant of its binding affinity. MD simulations in a binding pocket could reveal which conformations are stabilized and how the dynamic behavior of the molecule changes upon binding. For example, certain rotational degrees of freedom may become "frozen out" upon binding, reducing the conformational entropy of the molecule.
| Rotatable Bond | Typical Rotational Energy Barrier (ΔG‡, kcal/mol) | Reference Compound Class |
|---|---|---|
| N-CH₂ (Amide rotation) | 10 - 23 | N-benzyl lactams/amides acs.orgmdpi.com |
| CH₂-Phenyl | ~2 - 5 | Substituted toluenes |
Computational and Theoretical Investigations of 4 2 Oxopiperidin 1 Yl Methyl Benzoic Acid
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule ligand and a protein receptor.
Prediction of binding modes and interactions with theoretical biological targets
In the absence of specific studies on 4-[(2-oxopiperidin-1-yl)methyl]benzoic acid, we can theorize the approach. Molecular docking simulations would be performed against a panel of selected biological targets. The choice of targets would be guided by the structural motifs of the compound; for instance, the benzoic acid moiety might suggest targets with binding sites that accommodate aromatic carboxylic acids, while the piperidinone ring could interact with hydrophobic pockets.
The primary goal of these simulations would be to identify the most stable binding poses, characterized by the lowest binding energy scores. These poses would reveal how the molecule orients itself within the active site of a given protein, providing insights into the fundamental mechanisms of potential inhibition or activation.
Analysis of hydrogen bonding, hydrophobic interactions, and π-stacking
Once potential binding modes are identified, a detailed analysis of the intermolecular forces stabilizing the ligand-receptor complex is crucial. For this compound, the following interactions would be meticulously analyzed:
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. The carbonyl group of the piperidinone ring can also act as a hydrogen bond acceptor. These groups would be expected to form key hydrogen bonds with amino acid residues such as serine, threonine, tyrosine, histidine, arginine, and lysine (B10760008) within a protein's active site.
π-Stacking: The benzene (B151609) ring of the benzoic acid moiety can participate in π-stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. These interactions, which can be of parallel or T-shaped geometry, are significant for the stability of the complex.
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases.
Electronic structure analysis and reactivity prediction
DFT calculations would provide a deep understanding of the electronic properties of this compound. Key parameters derived from these calculations include:
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for predicting how the molecule might interact with biological macromolecules.
Atomic Charges: Calculation of partial atomic charges (e.g., using Mulliken or Natural Bond Orbital analysis) would quantify the electron distribution on each atom, further refining the understanding of potential interaction sites.
Energetic characterization of intermediates and transition states in proposed reactions
DFT methods are also powerful tools for studying reaction mechanisms. If this compound were proposed to undergo a specific chemical transformation (e.g., metabolic degradation or a synthetic reaction), DFT could be used to model the entire reaction pathway. This involves locating and calculating the energies of all relevant stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state, known as the activation energy, is the key determinant of the reaction rate.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. They relate a quantitative description of a molecule's structure to its biological activity.
To develop a QSAR model for a series of compounds analogous to this compound, a dataset of molecules with experimentally determined biological activities would first be required. A variety of molecular descriptors would then be calculated for each compound, including:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Based on the 3D structure of the molecule.
Electronic descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment).
Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.
Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would then be used to build a mathematical model that correlates these descriptors with the observed biological activity. A robust QSAR model could then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent analogs.
Development of predictive models for activity based on structural descriptors
Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are developed to correlate a molecule's structural properties with its biological activity. nih.gov These models are built upon a set of calculated values known as molecular descriptors, which quantify various physicochemical properties of the molecule. nih.gov For a given series of compounds, these descriptors are used to create a mathematical equation that can predict the activity of new, untested compounds.
While specific, published QSAR models for the biological activity of this compound have not been identified, the foundational step for such a study involves the calculation of its structural descriptors. Public chemical databases provide computationally predicted values for these key properties. uni.lu
Table 1: Predicted Molecular Descriptors for this compound
| Descriptor | Predicted Value | Source |
|---|---|---|
| Molecular Weight | 233.26 g/mol | uni.lu |
| XlogP | 1.1 | uni.lu |
| Hydrogen Bond Donor Count | 1 | uni.lu |
| Hydrogen Bond Acceptor Count | 3 | uni.lu |
| Rotatable Bond Count | 3 | uni.lu |
| Topological Polar Surface Area | 57.6 Ų | uni.lu |
These descriptors serve as the numerical input for building predictive models. For instance, XlogP indicates the molecule's lipophilicity, which is crucial for membrane permeability, while hydrogen bond counts suggest its potential for specific interactions with biological targets. uni.lu
Identification of key molecular features influencing theoretical biological responses
The structure of this compound contains several key features that would be scrutinized in any theoretical model of biological activity. Computational analyses would aim to determine the relative importance of each feature for binding to a potential biological target.
Benzoic Acid Group: The carboxylic acid moiety is ionizable and can act as a strong hydrogen bond donor and acceptor. This feature is often critical for forming salt bridges or strong hydrogen bonds with amino acid residues (e.g., Arginine, Lysine) in a protein's active site.
2-Oxopiperidin Ring: This lactam ring is a rigid, cyclic structure containing a carbonyl group which can act as a hydrogen bond acceptor. Its conformation and steric bulk are important for fitting into a binding pocket.
Methylene (B1212753) Linker: The flexible methylene bridge connecting the aromatic and piperidinone rings allows for conformational adjustments, enabling the two ring systems to adopt an optimal orientation for target binding.
A computational analysis, such as a pharmacophore modeling study, would identify the spatial arrangement of these features necessary for a theoretical biological response.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can provide deep insights into its interaction with a biological target, such as a protein or enzyme.
Exploration of ligand-target stability and conformational changes over time
A review of published scientific literature did not yield specific molecular dynamics simulation studies focused on this compound.
Theoretically, such a study would first involve docking the compound into the active site of a target protein. An MD simulation would then be run for a set period (typically nanoseconds to microseconds) to observe the dynamics of the resulting complex. Key analyses would include:
Root Mean Square Deviation (RMSD): To assess the stability of the compound in the binding pocket. A low and stable RMSD value over time suggests a stable binding mode.
Hydrogen Bond Analysis: To monitor the formation and breakage of hydrogen bonds between the ligand and target, identifying the most persistent and important interactions.
Conformational Analysis: To observe how the flexible parts of the molecule, such as the methylene linker, adjust within the binding site to optimize interactions.
Solvent effects and explicit water molecule interactions in binding sites
There are no specific molecular dynamics studies in the available literature that analyze the solvent effects on this compound's binding.
In a hypothetical MD simulation, the system would be solvated with explicit water molecules to mimic physiological conditions. This allows for the investigation of:
Water-Bridged Interactions: Identifying if specific water molecules mediate the interaction between the compound and the protein by forming a hydrogen bond bridge. These water bridges can be critical for binding affinity and stability.
Structure Activity Relationship Sar Studies of 4 2 Oxopiperidin 1 Yl Methyl Benzoic Acid and Analogues
Impact of Benzoic Acid Moiety Modifications
The benzoic acid group is a common pharmacophore, and its modification is a standard strategy in drug design.
Effects of carboxylic acid functionalization (e.g., esters)
The carboxylic acid group is a key feature, likely involved in hydrogen bonding or ionic interactions with a biological target. Conversion of the carboxylic acid to an ester is a common prodrug strategy to enhance membrane permeability and oral bioavailability. While specific studies on 4-[(2-oxopiperidin-1-yl)methyl]benzoic acid esters are not available, in other series of compounds, such a modification can sometimes lead to a retention of activity, suggesting the ester may be hydrolyzed back to the active carboxylic acid in vivo. The biological impact would be highly dependent on the specific target and the metabolic stability of the ester.
Influence of substituents on the phenyl ring (e.g., position, electronic nature, sterics)
The substitution pattern on the phenyl ring is a critical determinant of a molecule's biological activity. The position, electronic properties (electron-donating or electron-withdrawing), and size (steric bulk) of substituents can profoundly influence binding affinity, selectivity, and pharmacokinetic properties. For instance, studies on other benzoic acid-containing molecules have shown that the placement of hydroxyl or methoxy (B1213986) groups can drastically alter their inhibitory effects on enzymes. Without specific data for this compound, one can only hypothesize that such modifications would similarly modulate its activity.
Role of the Oxopiperidine Ring System
The 2-oxopiperidine ring is a cyclic amide, or lactam, which presents a constrained conformation and potential hydrogen bonding groups.
Conformation and flexibility of the piperidinone ring in biological interactions
The piperidinone ring is not planar and can adopt various chair and boat conformations. The preferred conformation and the degree of flexibility are important for how the molecule fits into a biological target's binding site. The specific conformation can influence the orientation of the other parts of the molecule, namely the benzoic acid moiety.
Substitution effects on the nitrogen atom and ring carbons
Substitution on the nitrogen of the oxopiperidine ring is not possible in this scaffold as it is already substituted to form the core structure. However, substitution on the carbon atoms of the ring would introduce chirality and could significantly impact biological activity by providing additional points of interaction or by sterically hindering binding. The introduction of alkyl or other functional groups could lead to enhanced potency or selectivity, a common finding in the SAR of heterocyclic compounds.
Significance of the Methylene (B1212753) Linker
The methylene (-CH2-) group serves as a linker connecting the oxopiperidine and benzoic acid moieties. Its role is to position these two key fragments in an optimal spatial arrangement for biological activity. The length and flexibility of this linker are often critical. While no studies on modifying the methylene linker in this compound were found, in many other molecular scaffolds, altering the linker length (e.g., to an ethylene (B1197577) or propylene (B89431) chain) or its rigidity (e.g., by incorporating it into a ring) can have a dramatic effect on biological activity.
Conformational Flexibility Imparted by the Methylene Bridge
The conformational flexibility of similar N-benzylpiperidine structures has been a subject of study. The piperidine (B6355638) ring itself can exist in chair, boat, or twist-boat conformations, with the chair form generally being the most stable. The orientation of the N-benzyl group (in this case, the methylbenzoic acid group) can be either axial or equatorial. The interplay between the ring conformation and the substituent orientation is influenced by steric and electronic factors. While specific conformational analysis of this compound is not extensively detailed in the available literature, studies on related N-substituted piperidines suggest that the energetic barrier to rotation around the N-CH2 bond is relatively low, allowing for dynamic conformational changes.
Contributions to Overall Molecular Shape and Binding
Molecular modeling studies on related piperidine-containing compounds have demonstrated that the ability to adopt a specific low-energy conformation is often a prerequisite for high-affinity binding. nih.gov The benzoic acid group can participate in various non-covalent interactions, including hydrogen bonding through its carboxylic acid functional group and π-π stacking via its aromatic ring. The 2-oxopiperidine moiety, with its polar lactam group, can also form hydrogen bonds and dipole-dipole interactions. The relative positioning of these key interaction points, facilitated by the flexible methylene linker, is a key aspect of the molecule's binding properties. The specific arrangement of these groups in three-dimensional space defines the pharmacophore, which is the essential set of features required for biological activity.
Comparative SAR with Related Scaffolds (e.g., pyrrolidinone benzoic acids, methylpiperazine benzoic acids)
To understand the unique contributions of the 2-oxopiperidin-1-yl moiety, it is informative to compare the SAR of this compound with that of related scaffolds.
Methylpiperazine Benzoic Acids: Replacing the 2-oxopiperidine ring with a methylpiperazine moiety introduces a basic nitrogen atom and alters the hydrogen bonding capabilities of the heterocyclic ring. The piperazine (B1678402) ring is known for its ability to engage in interactions with biological targets and can influence the physicochemical properties of a molecule, such as its solubility and lipophilicity. SAR studies of N-arylpiperazine derivatives have revealed that substituents on the aryl ring and the nature of the linker to the piperazine moiety are critical for activity. mdpi.com The presence of the methyl group on the piperazine nitrogen can also affect the molecule's conformation and basicity, which in turn can influence its pharmacokinetic and pharmacodynamic properties.
| Scaffold | Key Structural Difference | Potential Impact on SAR |
| This compound | Six-membered lactam (piperidone) | Specific hydrogen bonding pattern, defined conformational preferences of the six-membered ring. |
| Pyrrolidinone benzoic acids | Five-membered lactam (pyrrolidinone) | More compact and potentially more rigid structure, different spatial arrangement of functional groups. |
| Methylpiperazine benzoic acids | Piperazine ring with a methyl group | Introduction of a basic center, altered hydrogen bonding capacity, potential for ionic interactions. |
Development of Lead Compounds and Chemical Probes
The development of lead compounds from a novel scaffold like this compound involves a systematic process of chemical modification to optimize potency, selectivity, and pharmacokinetic properties. technologynetworks.com While specific examples of lead compounds derived directly from this exact scaffold are not prominent in the reviewed literature, the 2-piperidone (B129406) core is a recognized pharmacophore in various biologically active molecules. nih.govnih.gov
The process of developing a chemical probe from a lead compound requires even more stringent criteria, including high selectivity for the target of interest and a well-understood mechanism of action. Chemical probes are valuable tools for basic research, allowing for the interrogation of biological pathways and the validation of new drug targets. The 2-piperidone scaffold has been incorporated into molecules designed as chemical probes for various biological targets. chemrxiv.org The development of such probes often involves iterative cycles of design, synthesis, and biological evaluation, guided by SAR data and molecular modeling.
Future research in this area could focus on synthesizing a library of analogues of this compound with systematic modifications to the piperidone ring, the methylene bridge, and the benzoic acid moiety. Such studies would provide a more comprehensive understanding of the SAR for this scaffold and could lead to the identification of novel lead compounds and chemical probes with therapeutic potential.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways
The efficiency and precision of chemical synthesis are paramount in the development of novel molecular entities. For 4-[(2-oxopiperidin-1-yl)methyl]benzoic acid, future efforts will likely concentrate on refining synthetic routes to enhance yield, purity, and stereochemical control, while also embracing cutting-edge automation technologies.
The introduction of chiral centers into the 2-oxopiperidine ring or its substituents could have a significant impact on the biological activity of derivatives. nih.govgoogle.com The stereochemical configuration of a molecule can be critical to its pharmacological activity. google.com Therefore, the development of stereoselective synthetic methods is a crucial research direction. Many approaches to the stereoselective synthesis of polysubstituted piperazines and oxopiperazines rely on the configuration of the starting material. nih.gov
Key strategies could include:
Asymmetric Catalysis: Utilizing chiral catalysts to control the formation of specific stereoisomers during the synthesis of the piperidine (B6355638) ring. This approach enables the stereoselective synthesis of substituted piperidines. nih.gov
Chiral Pool Synthesis: Employing readily available chiral starting materials, such as amino acids, to construct the core heterocyclic structure, thereby ensuring a specific stereochemistry in the final product. nih.gov
Diastereoselective Reactions: Performing reactions on a pre-existing chiral center to induce the formation of a second chiral center in a predictable manner, such as the metalation and subsequent reaction with electrophiles to create disubstituted oxopiperazines. nih.gov
| Stereoselective Strategy | Description | Potential Application |
|---|---|---|
| Asymmetric Hydrogenation | Use of chiral metal catalysts (e.g., Iridium-based) to selectively reduce prochiral precursors like pyridinium (B92312) salts, establishing specific stereocenters. nih.gov | Synthesis of enantiomerically enriched piperidine cores before attachment of the benzoic acid moiety. |
| Organocatalytic Aza-Michael Reaction | An intramolecular reaction catalyzed by a small chiral organic molecule to form the piperidine ring with high enantioselectivity. nih.gov | Creation of substituted 2-oxopiperidine rings with defined stereochemistry at multiple positions. |
| Chiral Auxiliary-Mediated Synthesis | Temporarily attaching a chiral auxiliary to the substrate to direct a stereoselective transformation, followed by its removal. | Controlling the stereochemistry during alkylation or other modifications to the piperidine ring. |
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers significant advantages in terms of safety, efficiency, and scalability. researchgate.netmit.edu Automating these processes can further accelerate the synthesis and optimization of derivatives of this compound. nih.gov
Future research in this area would involve:
Developing Continuous Flow Processes: Designing multi-step, telescoped flow syntheses that combine several reaction steps without isolating intermediates. mit.edu This minimizes waste and improves throughput. researchgate.net
Automated Reaction Optimization: Integrating machine learning algorithms with automated flow reactors to rapidly screen reaction conditions (e.g., temperature, residence time, stoichiometry) and identify optimal parameters for yield and purity. researchgate.netnih.gov
High-Throughput Library Synthesis: Utilizing automated platforms to synthesize large libraries of analogues for structure-activity relationship (SAR) studies, enabling a more comprehensive exploration of the chemical space around the core scaffold. soci.org
Identification of Undiscovered Biological Targets
A significant opportunity lies in uncovering the novel biological targets and pathways modulated by this compound. Phenotypic screening offers a powerful, unbiased approach to this challenge, with subsequent target deconvolution methods used to identify the specific molecular interactions responsible for an observed effect. semanticscholar.orgtechnologynetworks.com
Phenotypic screening identifies compounds based on their effect on cellular or organismal behavior, without prior knowledge of a specific target. technologynetworks.comtechnologynetworks.com This approach is particularly valuable for discovering compounds with novel mechanisms of action. technologynetworks.com A library of derivatives of this compound could be screened in various phenotypic assays.
| Phenotypic Screening Model | Description | Potential Disease Area |
|---|---|---|
| High-Content Imaging | Automated microscopy and image analysis to quantify changes in cellular morphology, such as cell shape, organelle structure, or protein localization, in response to compound treatment. researchgate.net | Oncology, neurodegeneration, infectious disease. |
| Cell-Based Proliferation Assays | Measuring the effect of compounds on the growth rate of specific cell lines, including cancer cells or pathogenic microbes. nih.gov | Cancer therapeutics, antimicrobial agents. nih.govresearchgate.net |
| 3D Organoid Models | Using complex, three-dimensional cell culture models that better mimic the architecture and function of human tissues to assess compound effects in a more physiologically relevant context. technologynetworks.com | Inflammatory diseases, metabolic disorders, oncology. |
Modern phenotypic screening can strike a balance between planned discovery and serendipity, using readouts relevant to both efficacy and safety to build confidence in a compound series. nih.gov
Once a compound demonstrates a desirable phenotypic effect, the critical next step is to identify its molecular target(s)—a process known as target deconvolution. technologynetworks.compharmafocusasia.com This is essential for understanding the mechanism of action and advancing the compound through the drug discovery pipeline. pharmafocusasia.com
Several powerful strategies can be employed:
Affinity Chromatography/Chemical Proteomics: The compound is immobilized on a solid support and used as "bait" to capture its binding partners from cell lysates. semanticscholar.orgtechnologynetworks.com Bound proteins are then identified using mass spectrometry.
Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability across the proteome upon ligand binding. A target protein will typically be stabilized by the compound, altering its melting curve. nih.gov
Genetic Screening (e.g., CRISPR-based): Genome-wide loss-of-function screens using CRISPR technology can identify genes that are essential for a compound's activity. acs.org Cells in which the target has been knocked out will become resistant to the compound's effects. nih.govacs.org
Advanced Computational Modeling for Mechanism Elucidation
Computational modeling is an indispensable tool for rationalizing experimental findings and guiding future research. rsc.orgunifap.br By simulating molecular interactions and predicting properties, these methods can accelerate the discovery process and provide deep insights into a compound's mechanism of action (MoA). rsc.orgnih.gov
Future computational work on this compound could focus on:
Molecular Docking and Virtual Screening: Docking the compound structure into the binding sites of known proteins to generate hypotheses about potential targets. This can be expanded to screen large virtual libraries of proteins to identify novel interactions.
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structures of a series of analogues with their biological activities. mdpi.com QSAR can identify key structural features required for potency and guide the design of more effective compounds.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound when bound to its target protein over time. MD simulations provide insights into the stability of the interaction, the specific residues involved in binding, and the conformational changes that may occur, helping to elucidate the precise mechanism of action.
By systematically pursuing these future research directions—advancing synthetic methodologies, employing unbiased biological screening, and leveraging predictive computational tools—the scientific community can unlock the full therapeutic potential of the this compound scaffold.
Based on a comprehensive search of publicly available scientific literature, there is currently insufficient specific research data available for the compound "this compound" to generate a detailed article on the future directions and emerging research avenues as outlined in your request.
Extensive searches did not yield specific studies on this compound in the context of:
Enhanced molecular dynamics simulations for detailed interaction analysis.
Machine learning approaches for its property and activity prediction.
Its design and application as a molecular probe for selective protein labeling, imaging, or in biochemical assays.
In vitro synergistic effects with other research compounds.
While the requested research avenues such as molecular dynamics nih.govnih.gov, machine learning nih.govsciencedaily.comchemrxiv.org, and the design of molecular probes nih.govxmu.edu.cnnih.gov are at the forefront of chemical and biological research, their direct application to "this compound" has not been documented in the available literature. To generate the requested article would require speculation beyond the scope of currently published scientific findings. Therefore, in the interest of providing scientifically accurate and non-hallucinatory information, the article cannot be constructed at this time.
Q & A
Q. What are the recommended synthetic routes for 4-[(2-oxopiperidin-1-yl)methyl]benzoic acid, and how can reaction yields be optimized?
The synthesis typically involves multi-step reactions, such as coupling 4-aminobenzoic acid derivatives with 2-piperidone. A common approach includes:
- Step 1 : Reacting 4-aminobenzoic acid with ethyl chloroformate to form an intermediate ester.
- Step 2 : Introducing the 2-oxopiperidinyl group via nucleophilic substitution under controlled pH and temperature (e.g., reflux in anhydrous dichloromethane) . Yield optimization requires careful stoichiometric control, inert atmosphere conditions, and purification via column chromatography. Monitoring reaction progress with TLC or HPLC is advised .
Q. How should researchers handle safety concerns associated with this compound during laboratory experiments?
- Exposure Control : Use fume hoods and wear PPE (nitrile gloves, lab coats, and safety goggles) to avoid skin/eye contact .
- First Aid : For skin exposure, wash immediately with soap and water for ≥15 minutes; for eye contact, flush with water for 10–15 minutes and consult an ophthalmologist .
- Toxicology : Limited toxicological data exist, so assume acute toxicity and avoid inhalation/ingestion .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : H and C NMR confirm the benzoic acid core and piperidinone substituents. Key signals include the carbonyl group (δ ~170 ppm in C NMR) and aromatic protons (δ 7.2–8.1 ppm in H NMR) .
- IR : Detect characteristic peaks for C=O (1680–1720 cm) and O-H (2500–3300 cm) stretching .
- HPLC/MS : Use reverse-phase HPLC with a C18 column and ESI-MS for purity assessment and molecular ion confirmation .
Advanced Research Questions
Q. How does the position of the oxo group on the piperidine ring influence the compound’s physicochemical and biological properties?
Comparative studies with analogs (e.g., 4-(4-oxopiperidin-1-yl)benzoic acid) reveal that the 2-oxo group enhances hydrogen-bonding capacity, affecting solubility and binding affinity to biological targets. This positional difference alters molecular dipole moments, which can be modeled using DFT calculations .
Q. What strategies can resolve contradictions in crystallographic data for derivatives of this compound?
Discrepancies in crystal packing or unit cell parameters may arise from polymorphism or solvent inclusion. Solutions include:
Q. What mechanistic insights exist for the compound’s potential enzyme inhibition or receptor interactions?
Computational docking studies suggest the 2-oxopiperidinyl group interacts with hydrophobic pockets in enzyme active sites (e.g., kinases or proteases). The benzoic acid moiety may participate in salt bridges with arginine/lysine residues. Validate hypotheses via:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified targets.
- Mutagenesis : Test binding affinity changes in enzymes with modified active sites .
Q. How can researchers address challenges in scaling up synthesis while maintaining purity?
- Process Optimization : Replace hazardous solvents (e.g., dichloromethane) with greener alternatives (e.g., ethyl acetate) .
- Continuous Flow Systems : Improve heat/mass transfer for exothermic steps, reducing side reactions.
- Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
